molecular formula C16H13F3N6O2 B5439435 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide

Cat. No.: B5439435
M. Wt: 378.31 g/mol
InChI Key: GHRYXYAXVLRYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction. The final step usually involves coupling the tetrazole and pyridine moieties under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide is unique due to its combination of a tetrazole ring, a trifluoromethyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c17-16(18,19)11-4-1-5-12(7-11)27-15-10(3-2-6-20-15)9-21-14(26)8-13-22-24-25-23-13/h1-7H,8-9H2,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYXYAXVLRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)CC3=NNN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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